![molecular formula C9H9Br3N2O2 B2841532 Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide CAS No. 1609406-64-5](/img/structure/B2841532.png)
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide: is a chemical compound with the molecular formula C9H7BrN2O2·2HBr and a molecular weight of 416.89 g/mol. This compound is characterized by its bromoimidazo[1,2-A]pyridine core structure, which is a derivative of imidazo[1,2-A]pyridine, a heterocyclic aromatic organic compound.
Synthetic Routes and Reaction Conditions:
From α-bromoketones and 2-aminopyridine: This method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions to form the desired compound[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The reaction typically proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in a metal-free environment[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale production.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-A]pyridine ring, often involving the replacement of a bromine atom with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent and conditions used.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in organic synthesis and as a building block for the construction of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: In biological research, it serves as a tool for studying enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial processes.
Wirkmechanismus
The mechanism by which Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The bromoimidazo[1,2-A]pyridine core structure can bind to various enzymes and receptors, influencing biological processes and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-A]pyridine: The parent compound without the bromo and carboxylate groups.
3-Bromoimidazo[1,2-A]pyridine: The compound without the methyl and dihydrobromide groups.
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate: The compound without the dihydrobromide group.
Uniqueness: The presence of both the bromo and carboxylate groups, along with the dihydrobromide, makes this compound unique compared to its similar counterparts. These functional groups contribute to its distinct chemical and biological properties, making it valuable for specific applications.
Biologische Aktivität
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide (CAS No. 1609406-64-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex imidazo[1,2-a]pyridine structure, which is known for its presence in various bioactive molecules. The chemical formula is C9H9Br3N2O2 with a molecular weight of 416.89 g/mol. Its structure includes a bromine atom at the 3-position of the imidazole ring, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 | <10 | Apoptosis induction |
Compound B | HT29 | <5 | Cell cycle arrest |
Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate | Jurkat | <15 | Apoptosis induction |
Antimicrobial Properties
Compounds with the imidazo[1,2-a]pyridine moiety have also demonstrated antimicrobial activity against various pathogens. Studies report that these compounds exhibit both antibacterial and antifungal effects, making them potential candidates for treating infections.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 46.9 |
Escherichia coli | 93.7 |
Candida albicans | 7.8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine Substitution : The presence of bromine at the 3-position enhances the compound's ability to interact with biological targets.
- Carboxylate Group : The carboxylate moiety contributes to the compound's solubility and potential interactions with enzymes or receptors.
Research has shown that modifications to these functional groups can significantly alter the potency and selectivity of the compound against various biological targets.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of this compound on Jurkat T-cells, it was found to induce apoptosis at concentrations lower than 15 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus. The compound displayed a MIC value of 46.9 µg/mL, indicating significant antibacterial activity and suggesting its utility in developing new antibiotics.
Eigenschaften
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEUOYSJCKPDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=CC2=N1)Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.